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Compound of Interest

Compound Name:
Formamidine, 1,1'-dithiodi-,

dihydrochloride

CAS No.: 14807-75-1

Cat. No.: B086961 Get Quote

Application Note: Formamidine Disulfide Dihydrochloride (FDD) as a Thiol-Specific Oxidative

Cross-Linking Agent

Part 1: Introduction & Mechanism
Formamidine Disulfide Dihydrochloride (FDD), also known as

-dithiobis(formamidine) dihydrochloride, is a specialized oxidative reagent used to induce
disulfide bond formation between thiol-containing molecules. Unlike homobifunctional cross-
linkers (e.g., glutaraldehyde) that insert a permanent spacer arm, FDD acts as a "zero-length"
oxidative cross-linker. It drives the formation of a covalent bond directly between two sulfur
atoms of the target molecules, leaving no residual atoms from the reagent itself in the final
linkage.

Core Chemistry
FDD is the oxidized dimer of thiourea. Its reactivity is driven by thiol-disulfide exchange, a

mechanism that is highly specific to sulfhydryl (-SH) groups. This specificity makes FDD a

superior choice over non-specific oxidants (like air or hydrogen peroxide), which can over-

oxidize thiols to sulfinic/sulfonic acids or damage other residues (e.g., methionine, tryptophan).

Reaction Stoichiometry:
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Mechanism of Action
The cross-linking occurs in two discrete nucleophilic substitution steps (

-like):

Activation: The thiolate anion (

) of the target protein attacks the disulfide bond of FDD. This releases one molecule of
thiourea and forms a reactive Mixed Disulfide Intermediate (

).

Cross-Linking: A second thiolate anion (

) attacks the sulfur atom of the mixed disulfide. This displaces the second thiourea molecule
and forms the stable Disulfide Bond (

).
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Caption: Two-step thiol-disulfide exchange mechanism. FDD activates the first thiol, creating a

leaving group that facilitates the attack of the second thiol.

Part 2: Applications & Experimental Strategy
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Application Area Function of FDD Key Advantage

Protein Engineering
Oxidative Folding /

Dimerization

Rapid, controlled formation of

native disulfide bonds without

over-oxidation.

Peptide Synthesis Cyclization

High yield cyclization of

cysteine-rich peptides (e.g.,

conotoxins, defensins).

Drug Conjugation Thiol Activation

Transient protection of thiols

as mixed disulfides to prevent

aggregation before

conjugation.

Material Science Defect Passivation

Used in Perovskite Solar Cells

to passivate iodine vacancies

and stabilize crystal lattices [1].

Why Choose FDD?
Water Solubility: Unlike iodine or organic oxidants, FDD and its byproduct (thiourea) are

highly water-soluble, simplifying purification.

Mild Conditions: Reactions proceed at physiological pH (7.0–8.0) and room temperature.

Reversibility: The formed disulfide bond is native; it can be cleaved by reducing agents (DTT,

TCEP) if necessary, unlike maleimide-based cross-links.

Part 3: Detailed Protocols
Protocol A: Intermolecular Protein Cross-Linking
(Dimerization)
Objective: To covalently link two protein monomers via their surface-exposed cysteine residues.

Materials:
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Buffer: 50 mM Phosphate or HEPES, pH 7.5–8.0 (Avoid Tris if possible, though acceptable;

avoid thiol-containing buffers like DTT/BME).

FDD Stock: 100 mM in deionized water (Prepare fresh; FDD degrades in solution over time).

Protein Sample: 1–5 mg/mL in Buffer.

Workflow:

Pre-Treatment (Optional but Recommended): If the protein thiols are oxidized (cystine), pre-

treat with 10 mM DTT for 30 mins, then remove DTT via desalting column (e.g., PD-10) or

dialysis. FDD requires free thiols (-SH) to react.

Reaction Setup:

Calculate the moles of free thiol groups in your protein sample.

Add FDD to the protein solution.

Stoichiometry:

For Controlled Dimerization: Use 0.5 to 0.8 equivalents of FDD per equivalent of thiol.

(Limiting FDD prevents the formation of "capped" mixed disulfides that cannot cross-

link).

For Maximum Oxidation: Use 1.2 to 2.0 equivalents of FDD.

Incubation:

Incubate at Room Temperature (20–25°C) for 15–60 minutes.

Agitate gently. The reaction is fast; prolonged incubation is unnecessary and may lead to

aggregation.

Quenching & Purification:

Quench: Add excess Cysteine (10 mM) or acidify to pH < 4.0 to stop the exchange

reaction.
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Purify: Remove thiourea and unreacted reagents via Size Exclusion Chromatography

(SEC) or Dialysis.

Protocol B: Peptide Cyclization (Intramolecular)
Objective: To form an internal disulfide bond within a peptide sequence (e.g.,

).

Critical Factor:Dilution. High concentrations favor intermolecular polymerization. Low

concentrations favor intramolecular cyclization.

Workflow:

Dissolve Peptide: Prepare peptide at a low concentration (0.1 mg/mL or less) in degassed

Buffer (pH 7.5–8.0).

Add FDD: Add FDD to a final concentration of 1.1 equivalents relative to the peptide (approx.

0.55 eq relative to thiol groups if 2 Cys per peptide).

Monitor: Stir for 30–120 minutes. Monitor disappearance of free thiols using Ellman’s

Reagent (DTNB) or by HPLC shift.

Finish: Lyophilize or purify directly by HPLC.

Part 4: Troubleshooting & Optimization
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Problem Possible Cause Solution

No Cross-Linking Observed
Thiols are oxidized or

inaccessible.

Pre-treat with TCEP/DTT. Add

denaturant (Urea) if thiols are

buried.

Precipitation / Aggregation Protein concentration too high.

Dilute protein sample (< 1

mg/mL). Add glycerol (10%) or

detergent.

"Capped" Monomers Excess FDD used.

Reduce FDD stoichiometry to

0.5 eq. The intermediate mixed

disulfide is stable if no second

thiol is available.

Slow Reaction pH too low.

Increase pH to 8.0. The

reaction requires the thiolate

anion (

).

References
Jeong, M., et al. (2021). "Formamidine disulfide oxidant as a localised electron scavenger for

>20% perovskite solar cell modules." Energy & Environmental Science, 14, 2419-2428. Link

Nagy, P. (2013). "Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct

Substitution and Thiol Oxidation-Mediated Pathways."[1] Antioxidants & Redox Signaling,

18(13), 1623–1641. Link

Thermo Fisher Scientific. "Crosslinking Technical Handbook: Chemistry of Crosslinking." Link

Merck Millipore. "Safety Data Sheet: Formamidine disulfide dihydrochloride." Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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